3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a methylbutenyl ether group attached to the chromen-2-one core structure
Preparation Methods
The synthesis of 3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves several steps. One common synthetic route starts with the bromination of 4-methylphenol to obtain 4-bromophenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methyl-2H-chromen-2-one to form the desired product. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing the introduction of different substituents. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one compounds .
Scientific Research Applications
3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly for its anti-inflammatory and anticancer properties.
Material Science: Due to its unique structural properties, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is known to inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase, which are involved in neurological processes. By inhibiting these enzymes, the compound can exert neuroprotective effects and potentially alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
Osthol: A naturally occurring coumarin derivative with similar structural features but different biological activities.
4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another synthetic compound with a similar core structure but different substituents and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19BrO3 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-methyl-6-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C21H19BrO3/c1-13(2)10-11-24-17-8-9-19-18(12-17)14(3)20(21(23)25-19)15-4-6-16(22)7-5-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
KJVZHCDIWBSDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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